molecular formula C15H26O4 B14739403 Bis(2-methylpropyl)(2-methylpropylidene)propanedioate CAS No. 5468-25-7

Bis(2-methylpropyl)(2-methylpropylidene)propanedioate

Katalognummer: B14739403
CAS-Nummer: 5468-25-7
Molekulargewicht: 270.36 g/mol
InChI-Schlüssel: WMFYBCGVCKZTOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-methylpropyl)(2-methylpropylidene)propanedioate is an organic compound with the molecular formula C15H26O4 It is known for its unique structure, which includes two 2-methylpropyl groups and a 2-methylpropylidene group attached to a propanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl)(2-methylpropylidene)propanedioate typically involves esterification reactions. One common method is the reaction of 2-methylpropyl alcohol with propanedioic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-methylpropyl)(2-methylpropylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Wissenschaftliche Forschungsanwendungen

Bis(2-methylpropyl)(2-methylpropylidene)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Bis(2-methylpropyl)(2-methylpropylidene)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2-methylpropyl)propanedioate: Lacks the 2-methylpropylidene group.

    Bis(2-methylpropyl)malonate: Contains a malonate backbone instead of propanedioate.

    Bis(2-methylpropyl)succinate: Features a succinate backbone.

Uniqueness

Bis(2-methylpropyl)(2-methylpropylidene)propanedioate is unique due to the presence of both 2-methylpropyl and 2-methylpropylidene groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications and research purposes.

Eigenschaften

CAS-Nummer

5468-25-7

Molekularformel

C15H26O4

Molekulargewicht

270.36 g/mol

IUPAC-Name

bis(2-methylpropyl) 2-(2-methylpropylidene)propanedioate

InChI

InChI=1S/C15H26O4/c1-10(2)7-13(14(16)18-8-11(3)4)15(17)19-9-12(5)6/h7,10-12H,8-9H2,1-6H3

InChI-Schlüssel

WMFYBCGVCKZTOE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(=O)C(=CC(C)C)C(=O)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.